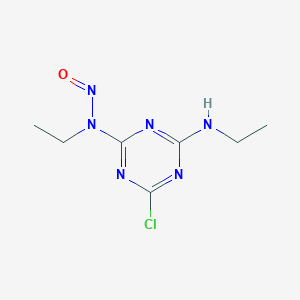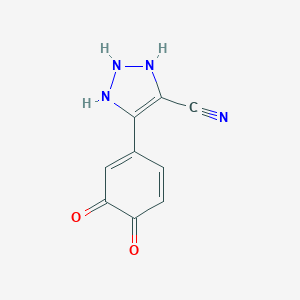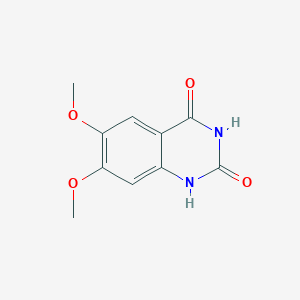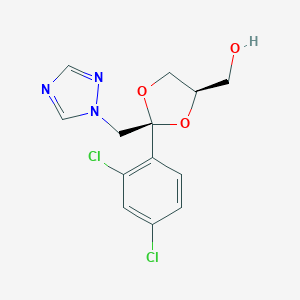
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, also known as this compound, is a useful research compound. Its molecular formula is C13H13Cl2N3O3 and its molecular weight is 330.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties and Synthesis
- Antifungal Applications : This compound, particularly in the form of Terconazole, exhibits significant antifungal properties. It has been found effective against vaginal candidosis in rats and dermatophytosis in guinea pigs (Heeres, Hendrickx, & van Cutsem, 1983).
- Synthesis Methods : Synthesis methods for analogs of this compound, like Ketoconazole, have been explored, involving steps like lithiation and alkylation (Huang, Kim, Bauer, & Doss, 1997).
Pharmacological and Chemical Research
- Itraconazole Research : Itraconazole, synthesized in 1980 and containing a similar chemical structure, is noted for its effectiveness as an oral antifungal for conditions like onychomycosis (Jain & Sehgal, 2001).
- Extraction and Chemical Applications : Research has been conducted on the extraction of precious metals like gold(III), palladium(II), and platinum(IV) using derivatives of this compound, showcasing its potential in chemical extraction processes (Khisamutdinov, Murinov, & Shitikova, 2007).
Biological Activities and Applications
- Fungicidal Activity : Certain derivatives of this compound have been synthesized and evaluated for fungicidal activity, particularly for the control of diseases like powdery mildew and bean rust (Gestel, Heeres, Janssen, & Reet, 1980).
- Biological Activity Studies : Research into the biological activities of triazole compounds containing 1,3-dioxolane shows potential fungicide and plant growth regulator properties (Jian, Xiao, Xu, & Yu, 2005).
Photolysis and Structural Studies
- Photolysis Research : Studies on the photolysis of propioconazole, a derivative, reveal insights into its degradation and the products formed, important for environmental and chemical stability considerations (Dureja, Walia, & Mukerjee, 1987).
- Structural Characterization : The structural characterization of compounds related to cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, such as 1H-1,2,4-triazol derivatives, has been conducted, providing a deeper understanding of their chemical properties (Shuang-hu, 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol involves the reaction of 2,4-dichlorophenylacetonitrile with sodium azide to form 2,4-dichlorophenyl-1H-1,2,4-triazole. This compound is then reacted with formaldehyde and methanol in the presence of sodium hydroxide to form cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol.", "Starting Materials": [ "2,4-dichlorophenylacetonitrile", "sodium azide", "formaldehyde", "methanol", "sodium hydroxide" ], "Reaction": [ "Step 1: React 2,4-dichlorophenylacetonitrile with sodium azide in DMF to form 2,4-dichlorophenyl-1H-1,2,4-triazole.", "Step 2: React 2,4-dichlorophenyl-1H-1,2,4-triazole with formaldehyde and methanol in the presence of sodium hydroxide to form cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol.", "Step 3: Purify the compound using recrystallization or column chromatography." ] } | |
CAS-Nummer |
67914-85-6 |
Molekularformel |
C13H13Cl2N3O3 |
Molekulargewicht |
330.16 g/mol |
IUPAC-Name |
[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C13H13Cl2N3O3/c14-9-1-2-11(12(15)3-9)13(6-18-8-16-7-17-18)20-5-10(4-19)21-13/h1-3,7-8,10,19H,4-6H2/t10-,13-/m0/s1 |
InChI-Schlüssel |
NKUOWQPBYUKRIM-GWCFXTLKSA-N |
Isomerische SMILES |
C1[C@@H](O[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO |
SMILES |
C1C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO |
Kanonische SMILES |
C1C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO |
Andere CAS-Nummern |
67914-85-6 |
Synonyme |
rel-((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol; (2R,4S)-rel-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



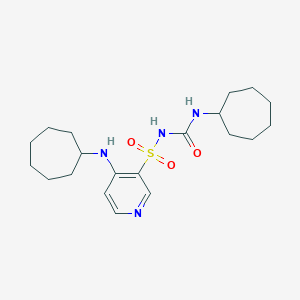
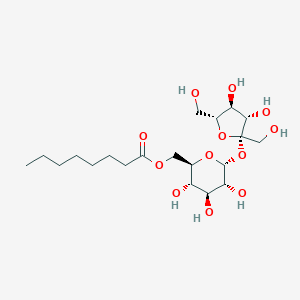

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)


![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)
